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Compound of Interest

Compound Name: 2,8-Dichloroquinazolin-4-amine

Cat. No.: B1453867

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
2,8-dichloroquinazolin-4-amine. Designed for researchers, scientists, and professionals in
drug development, this document offers a detailed examination of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights within are
grounded in established spectroscopic principles and data from analogous chemical structures,
providing a robust framework for the characterization of this compound.

Introduction

2,8-Dichloroquinazolin-4-amine is a substituted quinazoline, a class of heterocyclic
compounds of significant interest in medicinal chemistry due to their wide range of biological
activities.[1] Accurate structural elucidation and purity assessment are critical for any research
and development involving this molecule. Spectroscopic techniques are the cornerstone of this
characterization, each providing a unique piece of the structural puzzle. This guide will delve
into the predicted spectroscopic data for 2,8-dichloroquinazolin-4-amine, offering a detailed
interpretation based on fundamental principles and comparative data from related structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in 2,8-dichloroquinazolin-4-
amine are numbered as shown in the diagram below. This numbering system will be used
consistently throughout this guide.

Caption: Molecular structure and atom numbering of 2,8-dichloroquinazolin-4-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2,8-dichloroquinazolin-4-amine, both *H and 3C NMR provide critical
information for structural confirmation. The predicted spectra are based on the analysis of
substituent effects on the quinazoline ring system.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,8-dichloroquinazolin-4-amine in
0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCIs).

 Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:

o Set the spectral width to cover the range of -2 to 12 ppm.

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Process the data with a line broadening of 0.3 Hz.
e 13C NMR Acquisition:

o Set the spectral width to cover the range of 0 to 200 ppm.

o Employ proton decoupling to simplify the spectrum.

o Use a sufficient number of scans for clear observation of all carbon signals, including
quaternary carbons.

'H NMR Spectroscopy: Predicted Data and Interpretation

The *H NMR spectrum of 2,8-dichloroquinazolin-4-amine is expected to show signals
corresponding to the three aromatic protons and the two amine protons.
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Predicted Chemical

Shift (5, ppm) Multiplicity Integration Assignment
~85-7.5 Broad Singlet 2H -NHz

~7.8 Doublet 1H H-5

~7.6 Doublet 1H H-7

~7.4 Triplet 1H H-6

Interpretation:

e Aromatic Protons (H-5, H-6, H-7): The aromatic region will display signals for the three
protons on the benzene ring. The electron-withdrawing nature of the chlorine atom at C8 and
the quinazoline ring system will shift these protons downfield. The specific splitting patterns
arise from spin-spin coupling with adjacent protons. H-5 and H-7 are expected to be doublets
due to coupling with H-6, while H-6 will appear as a triplet due to coupling with both H-5 and
H-7.

e Amine Protons (-NHz): The protons of the primary amine group at C4 will likely appear as a
broad singlet. The chemical shift of these protons can be variable and is dependent on

solvent and concentration.

13C NMR Spectroscopy: Predicted Data and
Interpretation

The proton-decoupled 3C NMR spectrum will show eight distinct signals corresponding to the
eight carbon atoms in the molecule.
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Predicted Chemical Shift (5, ppm) Assignment
~160 C4

~155 C2

~152 C8a

~140 C8

~134 C6

~128 C5

~125 c7

~120 Cda

Interpretation:

e Quaternary Carbons (C2, C4, C4a, C8, C8a): The carbons directly attached to
electronegative atoms (N and ClI) will be significantly deshielded and appear at lower field.
C4, attached to the amino group and two nitrogens in the heterocyclic ring, is expected to be
one of the most downfield signals. C2, bonded to two nitrogens and a chlorine, will also be
significantly downfield. The bridgehead carbons, C4a and C8a, will also be in the downfield
region. C8, bearing a chlorine atom, will show a downfield shift.

e CH Carbons (C5, C6, C7): These carbons will appear in the typical aromatic region. Their
precise chemical shifts are influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the
compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire
the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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 Instrumentation: Record the spectrum on an FT-IR spectrometer.

o Data Acquisition: Scan the sample over the range of 4000-400 cm™1,

Predicted IR Data and Interpretation

The IR spectrum of 2,8-dichloroquinazolin-4-amine is expected to show characteristic
absorption bands for the amine and aromatic functionalities.

Frequency Range (cm™1) Vibration Description

Two sharp bands,

3450-3300 N-H stretch characteristic of a primary
amine.[2]
3100-3000 Aromatic C-H stretch Medium to weak bands.
Strong band from the primary
1650-1580 N-H bend )
amine.[2]
Multiple strong to medium
1620-1580 C=N and C=C stretch bands from the quinazoline
ring.
1335-1250 Aromatic C-N stretch Strong band.[2]
800-700 C-Cl stretch Strong bands.

Interpretation:

e N-H Vibrations: The presence of the primary amine group will be clearly indicated by two N-H
stretching bands in the 3450-3300 cm~1 region and a strong N-H bending vibration around
1650-1580 cm~1.[2]

e Aromatic System: The aromatic C-H stretching vibrations will appear just above 3000 cm~1.
The characteristic C=C and C=N stretching vibrations of the quinazoline ring system will be
observed in the 1620-1580 cm~! region.

e C-Cl Vibrations: The carbon-chlorine stretching vibrations will give rise to strong absorptions
in the fingerprint region, typically between 800 and 700 cm~2.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or after separation by gas chromatography (GC) or liquid
chromatography (LC).

« lonization: Use an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

» Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Predicted Mass Spectrum Data and Interpretation

The mass spectrum of 2,8-dichloroquinazolin-4-amine will provide key information for
confirming its molecular weight and structure. The molecular formula is CsHsClzNs, with a
molecular weight of approximately 214.05 g/mol .[3][4]

Molecular lon Peak:

Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic
isotopic pattern. Chlorine has two common isotopes, 3°Cl (75.8% abundance) and 3’Cl (24.2%
abundance). This will result in three peaks for the molecular ion:

e M+ (m/z = 214): Containing two 3>Cl atoms.

e [M+2]+ (m/z = 216): Containing one 3>Cl and one 3’Cl atom.

e [M+4]+ (m/z = 218): Containing two 3’Cl atoms.

The expected intensity ratio of these peaks will be approximately 9:6:1.
Fragmentation Pathway:

A plausible fragmentation pathway under electron ionization is proposed below.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1453867?utm_src=pdf-body
https://mgt-en248.env.aladdin-e.com/2-8-dichloroquinazolin-4-amine-bioactive-small-molecules-by-aladdin-scientific-d189679.html
https://lab-chemicals.com/product/28-dichloroquinazolin-4-amine-97/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[C8HACIN3]+. - [CTHACIN2]+. )
m/z = 179/181 m/z = 151/153 [C7THAN2]+.

[C8H5CI2N3]+.
miz = 214/216/218

[C8HACI2N]+.

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 2,8-dichloroquinazolin-4-
amine.

Interpretation of Fragments:

e Loss of a Chlorine Atom: A common initial fragmentation step would be the loss of a chlorine
radical to give a fragment ion with an m/z corresponding to [M-CI]*.

o Loss of HCN: Subsequent fragmentation could involve the loss of a neutral hydrogen
cyanide (HCN) molecule from the pyrimidine ring, a characteristic fragmentation for nitrogen-
containing heterocycles.

o Other Fragmentations: Other possible fragmentations include the loss of the amino group
and further cleavages of the quinazoline ring system.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS
spectroscopic data for 2,8-dichloroquinazolin-4-amine. By understanding the expected
spectral features and their interpretation, researchers can confidently characterize this
compound, ensuring its identity and purity for use in further scientific investigations. The
provided experimental protocols serve as a practical starting point for acquiring high-quality
spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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